molecular formula C22H23NO6 B248703 5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-(2-hydroxyethyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one

5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-(2-hydroxyethyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B248703
M. Wt: 397.4 g/mol
InChI Key: VONPOPWLAAGLNT-ZZEZOPTASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-(2-hydroxyethyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that belongs to the class of pyrrolones. It has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.

Mechanism of Action

The mechanism of action of 5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-(2-hydroxyethyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one is not fully understood. However, it is believed to exert its anticancer and anti-inflammatory effects through the inhibition of various signaling pathways, including the NF-κB and MAPK pathways.
Biochemical and Physiological Effects:
The compound 5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-(2-hydroxyethyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation in animal models, and exhibit unique electronic properties.

Advantages and Limitations for Lab Experiments

The compound 5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-(2-hydroxyethyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one has several advantages for lab experiments. It is relatively easy to synthesize, and its unique electronic properties make it a promising material for organic electronics. However, its anticancer and anti-inflammatory effects have only been studied in vitro and in animal models, and further research is needed to determine its efficacy and safety in humans.

Future Directions

There are several future directions for the study of 5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-(2-hydroxyethyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one. One direction is to further investigate its potential as an anticancer and anti-inflammatory agent in humans. Another direction is to explore its potential as a material for organic electronics and other technological applications. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects or limitations.

Synthesis Methods

The synthesis of 5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-(2-hydroxyethyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one can be achieved through a multistep reaction. The first step involves the condensation of 4-methylbenzoyl chloride with ethyl 3,4-dihydroxybenzoate in the presence of a base to form ethyl 3-(4-methylbenzoyl)oxy-4-hydroxybenzoate. The second step involves the reaction of ethyl 3-(4-methylbenzoyl)oxy-4-hydroxybenzoate with ethyl 2-bromoacetate in the presence of a base to form ethyl 3-(4-methylbenzoyl)oxy-4-hydroxy-5-(2-hydroxyethyl)-2-oxo-2,3-dihydro-1H-pyrrole-1-carboxylate. The third step involves the reaction of ethyl 3-(4-methylbenzoyl)oxy-4-hydroxy-5-(2-hydroxyethyl)-2-oxo-2,3-dihydro-1H-pyrrole-1-carboxylate with ethyl orthoformate in the presence of a base to form 5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-(2-hydroxyethyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one.

Scientific Research Applications

The compound 5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-(2-hydroxyethyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one has shown potential in various scientific research applications. It has been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. It has also been studied for its potential as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models. Additionally, it has been studied for its potential as a material for organic electronics due to its unique electronic properties.

properties

Product Name

5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-(2-hydroxyethyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one

Molecular Formula

C22H23NO6

Molecular Weight

397.4 g/mol

IUPAC Name

(4Z)-5-(3-ethoxy-4-hydroxyphenyl)-1-(2-hydroxyethyl)-4-[hydroxy-(4-methylphenyl)methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C22H23NO6/c1-3-29-17-12-15(8-9-16(17)25)19-18(21(27)22(28)23(19)10-11-24)20(26)14-6-4-13(2)5-7-14/h4-9,12,19,24-26H,3,10-11H2,1-2H3/b20-18-

InChI Key

VONPOPWLAAGLNT-ZZEZOPTASA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)C2/C(=C(\C3=CC=C(C=C3)C)/O)/C(=O)C(=O)N2CCO)O

SMILES

CCOC1=C(C=CC(=C1)C2C(=C(C3=CC=C(C=C3)C)O)C(=O)C(=O)N2CCO)O

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C(=C(C3=CC=C(C=C3)C)O)C(=O)C(=O)N2CCO)O

Origin of Product

United States

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